molecular formula C17H18N8O B15104109 N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15104109
M. Wt: 350.4 g/mol
InChI Key: DKSHXATZUMFCMI-UHFFFAOYSA-N
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Description

N-[5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a structurally complex heterocyclic compound featuring fused triazolo and tetrazolo rings connected via a pentyl linker. These analogs are often synthesized via multi-component reactions, such as the Biginelli-like heterocyclization method, which employs benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides .

Properties

Molecular Formula

C17H18N8O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H18N8O/c26-17(13-8-9-16-21-22-23-25(16)12-13)18-10-4-1-2-6-14-19-20-15-7-3-5-11-24(14)15/h3,5,7-9,11-12H,1-2,4,6,10H2,(H,18,26)

InChI Key

DKSHXATZUMFCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole and tetrazole intermediates separately. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 5j ) reduce yields (43%) compared to electron-neutral substituents (e.g., bromo in 5k , 54%) .

Melting Point Trends : Higher melting points (>300°C) correlate with nitro-substituted derivatives (5j ), likely due to enhanced intermolecular interactions .

Spectral Data : HRMS and NMR spectra confirm structural integrity, with consistent shifts for triazolo and carboxamide moieties .

Biological Activity

N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and its diverse biological applications, particularly in the fields of oncology and immunology.

Chemical Structure and Synthesis

The compound features a unique structural framework that includes both triazole and tetrazole rings fused to a pyridine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine can yield intermediates that undergo further transformations to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it can effectively block pathways mediated by RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in inflammatory responses and cancer progression .
  • Cytokine Modulation : In vitro studies demonstrate that this compound can modulate cytokine production. It exhibits a dose-dependent inhibitory effect on IL-17A production in human whole-blood assays and mouse models .

Anticancer Properties

Research indicates that this compound may serve as an effective anticancer agent. Its mechanism involves:

  • Targeting Tumor Microenvironment : By inhibiting RORγt activity, the compound reduces the expression of pro-inflammatory cytokines that promote tumor growth and metastasis.
  • Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancer cells over normal cells in various assays .

Case Study 1: RORγt Inhibition

A study highlighted the compound's effectiveness as a RORγt inverse agonist. The results indicated an IC50 value of approximately 41 nM in luciferase reporter assays. This potency suggests significant potential for therapeutic applications in autoimmune diseases and cancer .

CompoundIC50 (nM)Activity
This compound41RORγt inhibition

Case Study 2: Cytokine Production Inhibition

In a mouse model of IL-18/23-induced cytokine expression, the compound demonstrated robust inhibition of IL-17A production. This finding underscores its potential application in treating inflammatory conditions such as psoriasis and rheumatoid arthritis .

Treatment Dose (μmol/kg)IL-17A Inhibition (%)
0.560
1.085
2.095

Q & A

Q. What synthetic methodologies are commonly employed for constructing the triazolo-pyridine and tetrazolo-pyridine moieties in this compound?

The synthesis typically involves multi-step heterocyclic formation. For example:

  • Triazolo-pyridine synthesis : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl-containing intermediates under acidic or basic conditions .
  • Tetrazolo-pyridine synthesis : [1,5]-sigmatropic rearrangements or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole ring formation . Key reagents include K₂CO₃ for deprotonation and DMF as a polar aprotic solvent to facilitate nucleophilic substitutions .

Q. How is the compound structurally characterized to confirm its identity?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify coupling patterns and confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings) .
  • IR spectroscopy : Peaks near 1720–1680 cm⁻¹ indicate carboxamide C=O stretching .
  • Mass spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragment patterns .

Q. What solvents and catalysts are optimal for coupling the pentyl linker between the triazolo and tetrazolo rings?

  • Solvents : DMF or DMSO for high polarity, which stabilizes intermediates in SN2 reactions .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions or EDCI/HOBt for carboxamide bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare binding affinities to target proteins .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl groups) to test structure-activity relationships (SAR) .
  • Assay standardization : Replicate studies under consistent conditions (pH 7.4, 37°C) to minimize variability .

Q. What strategies mitigate side reactions during the final carboxamide coupling step?

  • Temperature control : Maintain reactions at 0–5°C to suppress hydrolysis of active esters .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unintended nucleophilic attacks .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from byproducts .

Q. How does the compound’s stability under varying pH conditions impact its pharmacokinetic profile?

  • pH-dependent degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9) .
  • Metabolite analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids) in simulated gastric fluid (pH 1.2) .

Methodological Considerations

Q. What computational tools aid in predicting the compound’s binding modes to kinase targets?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4YAY for kinase inhibition) to model interactions .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How are synthetic impurities identified and quantified during scale-up?

  • HPLC-DAD : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) .
  • LC-MS/MS : MRM mode to detect trace impurities (e.g., unreacted intermediates) .

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